5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine
Description
5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 2nd and 6th positions, and a piperidin-1-yloxan-4-ylmethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN4O/c1-13-15(18)16(21-14(2)20-13)19-12-17(6-10-23-11-7-17)22-8-4-3-5-9-22/h3-12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDMLRCVPNDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2(CCOCC2)N3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively. These reactions often require the use of specific catalysts and reagents to achieve high selectivity and yield.
Attachment of the Piperidin-1-yloxan-4-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the piperidin-1-yloxan-4-ylmethyl group is attached to the nitrogen atom of the pyrimidine ring. This step may require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to improved efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce fully or partially reduced compounds.
Scientific Research Applications
5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2,6-dimethylpyrimidin-4-amine: Lacks the piperidin-1-yloxan-4-ylmethyl group, making it less complex and potentially less active in certain applications.
2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-fluoro-2,6-dimethylpyrimidin-4-ol: Contains a hydroxyl group instead of the amine group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
